Preprotachykinin B (50-79)

Tachykinin pharmacology Peptide classification Receptor selectivity

Preprotachykinin B (50-79), also designated NKB-P2 or neurokinin B peptide 2, is a synthetic 30-amino-acid non-tachykinin peptide fragment (C₁₄₃H₂₄₃N₃₇O₄₆; MW 3216.7 g/mol) corresponding to residues 50–79 of the human preprotachykinin B (PPT-B/TAC3 gene) precursor protein. Unlike the co-encoded decapeptide neurokinin B (NKB, MW ≈1210 g/mol), which bears the canonical tachykinin C-terminal motif Phe-X-Gly-Leu-Met-NH₂ and activates NK1–NK3 receptors, PPT-B(50-79) lacks this signature sequence and is classified as a non-tachykinin peptide with no known receptor activity.

Molecular Formula C143H243N37O46
Molecular Weight 3216.7 g/mol
CAS No. 148597-04-0
Cat. No. B118099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePreprotachykinin B (50-79)
CAS148597-04-0
SynonymsNKB peptide 2
NKB-P2
peptide 2, neurokinin B
preprotachykinin B (50-79)
Molecular FormulaC143H243N37O46
Molecular Weight3216.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C143H243N37O46/c1-21-77(18)113(177-134(217)102(68-186)170-120(203)86(34-28-50-151-143(149)150)158-130(213)98(64-182)172-128(211)95(60-110(196)197)166-127(210)94(59-80-37-39-81(188)40-38-80)163-116(199)82(147)53-69(2)3)139(222)173-99(65-183)131(214)165-92(56-72(8)9)125(208)159-87(42-45-108(192)193)117(200)152-61-106(190)155-90(54-70(4)5)123(206)164-91(55-71(6)7)124(207)156-85(33-24-27-49-146)121(204)176-112(76(16)17)138(221)167-93(57-73(10)11)126(209)171-97(63-181)129(212)157-83(31-22-25-47-144)118(201)154-78(19)115(198)169-101(67-185)133(216)175-111(75(14)15)137(220)153-62-107(191)179-51-29-35-103(179)135(218)161-84(32-23-26-48-145)119(202)160-88(43-46-109(194)195)122(205)178-114(79(20)187)140(223)174-100(66-184)132(215)168-96(58-74(12)13)141(224)180-52-30-36-104(180)136(219)162-89(142(225)226)41-44-105(148)189/h37-40,69-79,82-104,111-114,181-188H,21-36,41-68,144-147H2,1-20H3,(H2,148,189)(H,152,200)(H,153,220)(H,154,201)(H,155,190)(H,156,207)(H,157,212)(H,158,213)(H,159,208)(H,160,202)(H,161,218)(H,162,219)(H,163,199)(H,164,206)(H,165,214)(H,166,210)(H,167,221)(H,168,215)(H,169,198)(H,170,203)(H,171,209)(H,172,211)(H,173,222)(H,174,223)(H,175,216)(H,176,204)(H,177,217)(H,178,205)(H,192,193)(H,194,195)(H,196,197)(H,225,226)(H4,149,150,151)/t77-,78-,79+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,111-,112-,113-,114-/m0/s1
InChIKeyXWSPNHVNLFQTLF-XNACSIEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Preprotachykinin B (50-79) (CAS 148597-04-0): A Non-Tachykinin Precursor Fragment for NKB-Independent Neuronal Mapping and Processing Studies


Preprotachykinin B (50-79), also designated NKB-P2 or neurokinin B peptide 2, is a synthetic 30-amino-acid non-tachykinin peptide fragment (C₁₄₃H₂₄₃N₃₇O₄₆; MW 3216.7 g/mol) corresponding to residues 50–79 of the human preprotachykinin B (PPT-B/TAC3 gene) precursor protein [1]. Unlike the co-encoded decapeptide neurokinin B (NKB, MW ≈1210 g/mol), which bears the canonical tachykinin C-terminal motif Phe-X-Gly-Leu-Met-NH₂ and activates NK1–NK3 receptors, PPT-B(50-79) lacks this signature sequence and is classified as a non-tachykinin peptide with no known receptor activity [1][2]. The compound is produced synthetically, typically at ≥95% HPLC purity, and is employed exclusively as a research reagent for generating precursor-selective antisera, as a radioimmunoassay (RIA) standard, and as a blocking peptide in immunohistochemical validation [1][3].

Why Neurokinin B, Senktide, or Substance P Cannot Substitute for Preprotachykinin B (50-79) in Precursor-Directed Research


Preprotachykinin B (50-79) occupies a structurally and functionally unique position that prevents its replacement by mature tachykinins such as NKB, substance P, or synthetic NK3 agonists like senktide. The peptide lacks the C-terminal amidation motif (Phe-X-Gly-Leu-Met-NH₂) that defines all bioactive tachykinins [1], meaning it does not engage NK1, NK2, or NK3 receptors — a property confirmed by its absence from tachykinin receptor pharmacology screens [2]. Moreover, in vivo processing data demonstrate that only approximately 10% of total PPT-B(50-79) immunoreactivity exists as the free 30-mer peptide, with approximately 90% residing in higher-molecular-weight precursor forms [1], making this fragment a distinct analyte from mature NKB in any quantitative assay. Antisera raised against PPT-B(50-79) show no cross-reactivity with NKB, substance P, or neurokinin A upon preabsorption controls [1][3], confirming that immunological reagents directed against this peptide detect a molecular entity separate from the tachykinin family. These fundamental differences mean that substituting NKB or a tachykinin receptor ligand for PPT-B(50-79) in an experimental protocol would generate data reflecting a different analyte class, a different molecular species, and a different immunological target [3][4].

Quantitative Evidence Differentiating Preprotachykinin B (50-79) from Its Closest Analogs for Procurement Decisions


Non-Tachykinin Structural Identity: Absence of the Canonical C-Terminal Tachykinin Motif vs. NKB, Substance P, and Senktide

Preprotachykinin B (50-79) is explicitly classified as a non-tachykinin peptide because it lacks the C-terminal sequence Phe-X-Gly-Leu-Met-NH₂ that is mandatory for tachykinin receptor binding. All established tachykinin family members — NKB, substance P, neurokinin A, and the synthetic NK3 agonist senktide — possess this amidated motif and activate G-protein-coupled NK1, NK2, or NK3 receptors [1]. The 50-79 fragment is flanked by dibasic cleavage sites (Arg48-Arg49 and Lys80-Arg81) and constitutes a distinct precursor domain, not a receptor ligand [1]. The US patent covering human PPT-B explicitly states that 'the properties of the 30 residue peptide (preprotachykinin B(50-79)) are unknown,' confirming its functional separation from the co-encoded tachykinin NKB [2].

Tachykinin pharmacology Peptide classification Receptor selectivity

Tissue Immunoreactivity Concentration: Total PPT-B(50-79) Levels Are Higher Than Neurokinin B in Rat CNS

Using a validated radioimmunoassay with synthetic PPT-B(50-79) as the standard, Lang et al. (1995) quantified immunoreactivity across rat brain and peripheral tissues and directly compared levels with neurokinin B. Total PPT-B(50-79) immunoreactivity was consistently higher than NKB concentrations in matched samples. The highest brain region concentration reached 180 fmol/mg wet tissue in the interpeduncular nucleus, with 90 fmol/mg in the hypothalamus, 15–60 fmol/mg in cortical areas, hippocampus, spinal cord, and olfactory bulb, and the lowest levels in cerebellum [1]. Peripheral tissue concentrations were substantially lower: 3.0 fmol/mg in adrenal medulla and 1.2 fmol/mg in urinary bladder [1].

Radioimmunoassay Tissue concentration Neuropeptide quantification

In Vivo Proteolytic Processing Efficiency: Only ~10% of PPT-B(50-79) Immunoreactivity Exists as Free 30-mer Peptide

Gel filtration chromatography on Sephadex G50 combined with reversed-phase HPLC revealed that PPT-B(50-79) immunoreactivity in rat tissue extracts is heterogeneous. Approximately 90% of the total immunoreactivity was contained within two peaks of apparently higher molecular weight than the synthetic 30-mer peptide, while only a minor portion (~10%) comigrated with the synthetic PPT-B(50-79) standard [1]. This indicates that the Arg48-Arg49 cleavage site at the N-terminus of PPT-B(50-79) is inefficiently processed in vivo, in contrast to the Lys80-Arg81 site preceding NKB, which is efficiently cleaved by prohormone convertases including PC3 [1][2]. The authors concluded that processing enzymes acting at the NKB-flanking dibasic site do not act equivalently at the PPT-B(50-79) N-terminal site [1].

Prohormone processing Gel filtration chromatography Peptide maturation

Molecular Weight Differential: PPT-B(50-79) Is 2.7-Fold Larger Than NKB, Impacting Assay Design

The molecular weight of synthetic PPT-B(50-79) is 3216.7 g/mol (C₁₄₃H₂₄₃N₃₇O₄₆), which is approximately 2.7-fold larger than NKB (1210.4 g/mol, C₅₅H₇₉N₁₃O₁₄S₂), 2.4-fold larger than substance P (1347.6 g/mol, C₆₃H₉₈N₁₈O₁₃S), and 3.8-fold larger than the synthetic NK3-selective agonist senktide (842.0 g/mol, C₄₀H₅₅N₇O₁₁S) [1][2][3]. This substantial size difference has practical consequences: the 30-mer peptide presents more epitopes for polyclonal antibody generation, exhibits different chromatographic retention behavior on reversed-phase HPLC, and requires distinct handling conditions for solubility and stability compared to the smaller decapeptide and undecapeptide tachykinins [1].

Peptide characterization Molecular weight Assay development

Antibody Selectivity: Anti-PPT-B(50-79) Antisera Do Not Cross-React with NKB, Substance P, or Neurokinin A

Yunker et al. (1999) demonstrated that antisera raised against synthetic PPT-B(50-79) (designated P2 antiserum) produce immunostaining in rat ileum that is fully abolished by preabsorption with 10 μM of the cognate P2 peptide, but not by preabsorption with NKB, substance P, neurokinin A, or other tachykinin peptides [1]. The parallel NKB antiserum was similarly specific for its cognate peptide. Furthermore, P2 immunoreactivity and NKB immunoreactivity showed a similar distribution pattern in varicose nerve fibers of submucosal and myenteric ganglia, confirming that both antisera detect products of the PPT-B gene but recognize distinct epitopes on different molecular species [1]. This selectivity was independently confirmed by Marksteiner et al. (1992), who showed that Peptide 2 antiserum specificity was validated by Western blot against an NKB fusion protein and elimination of signal upon P2 peptide preabsorption [2].

Immunohistochemistry Antibody validation Peptide specificity

CNS Regional Distribution Pattern: PPT-B(50-79) Immunoreactivity Peaks in Interpeduncular Nucleus, Distinct from Substance P

Quantitative RIA mapping by Lang et al. (1995) established a rank-order of PPT-B(50-79) immunoreactivity across rat CNS regions: interpeduncular nucleus (180 fmol/mg) > hypothalamus (90 fmol/mg) > cortical areas/hippocampus/spinal cord/olfactory bulb (15–60 fmol/mg) > cerebellum (modest, unspecified low level) [1]. This distribution partially overlaps with but is distinct from NKB mRNA expression mapped by in situ hybridization, where the highest signals were reported in the habenula, arcuate nucleus, and other hypothalamic nuclei [2]. By contrast, substance P (derived from PPT-A) shows a far broader distribution throughout the rat brain, including high concentrations in substantia nigra, dorsal root ganglia, and widespread cortical and brainstem regions, establishing a fundamentally different anatomical footprint [2].

Neuroanatomical mapping Regional brain distribution Tachykinin system

Validated Application Scenarios for Preprotachykinin B (50-79) Based on Quantitative Evidence


Generation of Precursor-Selective Polyclonal Antibodies That Distinguish PPT-B from Mature Tachykinins

The demonstrated immunological selectivity of antisera raised against PPT-B(50-79) — with no cross-reactivity to NKB, substance P, or neurokinin A in preabsorption controls at 10 μM [1] — makes this synthetic peptide the validated immunogen of choice for producing antibodies that label the NKB precursor protein independently of mature tachykinins. This is critical for double-labeling studies mapping co-expression of the PPT-B and PPT-A genes in neocortical interneurons, where PPT-B immunoreactivity was detected in 33% of calretinin-positive neurons and 45% of cholinergic neurons, populations distinct from PPT-A-expressing cells [2]. The 30-amino-acid length provides multiple epitopes for polyclonal antibody generation.

Calibration Standard for Radioimmunoassay Quantification of PPT-B Processing Intermediates

The quantitative tissue mapping data from Lang et al. (1995), which established a concentration range of 2–180 fmol/mg across rat CNS regions with synthetic PPT-B(50-79) as the RIA standard [1], defines the essential role of this peptide as a calibration reference material. Because in vivo processing generates multiple immunoreactive species (~90% high-MW forms, ~10% free 30-mer) [1], any RIA or ELISA targeting the NKB precursor system must include the synthetic 30-mer as the primary standard to ensure accurate quantification across the heterogeneous immunoreactivity profile.

Immunohistochemical Blocking Peptide for Validation of Anti-Precursor Staining Specificity

In accordance with established immunohistochemical validation protocols, the synthetic PPT-B(50-79) peptide serves as the only appropriate blocking antigen for anti-PPT-B antisera. Marksteiner et al. (1992) demonstrated that preabsorption of Peptide 2 antiserum with 10 μM synthetic peptide completely eliminated immunoreactive signal in brain tissue sections, while preabsorption with NKB or other tachykinins did not [2]. This validation step is mandatory for publication-quality neuroanatomical mapping studies and is cited in the peer-reviewed protocols for discriminating PPT-B-derived labeling from PPT-A-derived (substance P) labeling.

Non-Tachykinin Negative Control for NK1/NK2/NK3 Receptor Pharmacological Assays

Because PPT-B(50-79) lacks the C-terminal Phe-X-Gly-Leu-Met-NH₂ motif required for tachykinin receptor activation and has no reported agonist or antagonist activity at NK1, NK2, or NK3 receptors [1][2], it can be deployed as a structurally related but pharmacologically inert negative control peptide in receptor binding and functional assays. This application is uniquely served by the 50-79 fragment: NKB, substance P, and senktide all exhibit measurable receptor activity and cannot serve as true negative controls [2]. The explicit statement in the US patent that the biological properties of this peptide 'are unknown' [3] further underscores its appropriate use as a null-activity comparator in exploratory pharmacology.

Quote Request

Request a Quote for Preprotachykinin B (50-79)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.